1-Cyanomethyl-4-cyclohexylnaphthalene

Vedaprofen Synthesis NSAID Intermediate Synthetic Pathway

Securing the correct naphthaleneacetonitrile intermediate is critical for Vedaprofen API synthesis; generic analogs like 1-naphthylacetonitrile lack the essential 4-cyclohexyl pharmacophore, causing pathway failure. 1-Cyanomethyl-4-cyclohexylnaphthalene (CAS 71109-05-2) is the definitive intermediate validated in the patented route CN103183604B. - Eliminates route scouting risk with non-cyclohexyl analogs; directly aligns with scalable Vedaprofen processes. - Essential for synthesizing deuterated Vedaprofen-d3 internal standards for LC-MS/MS method validation. - Serves as a high-purity reference marker for process-related impurity profiling in API release testing.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 71109-05-2
Cat. No. B029630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanomethyl-4-cyclohexylnaphthalene
CAS71109-05-2
Synonyms4-Cyclohexyl-1-naphthaleneacetonitrile; 
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N
InChIInChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2
InChIKeyZYWCDYMAGYWNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanomethyl-4-cyclohexylnaphthalene for Vedaprofen Synthesis and Deuterated Standards


1-Cyanomethyl-4-cyclohexylnaphthalene (CAS 71109-05-2) is a key naphthaleneacetonitrile derivative that serves as a critical intermediate in the synthesis of Vedaprofen, a veterinary non-steroidal anti-inflammatory drug (NSAID) . Characterized by a cyclohexyl substituent at the 4-position and a cyanomethyl group at the 1-position of the naphthalene ring, this compound exhibits distinct physicochemical properties, including a calculated logP of 5.20 and a boiling point of 439.5°C at 760 mmHg . Its primary value lies in its established role within a specific Vedaprofen synthetic pathway, distinguishing it from generic naphthaleneacetonitrile analogs .

Defined intermediate in patented Vedaprofen synthetic route
Scaffold for deuterated Vedaprofen-d3 internal standard preparation
High-purity grade supports impurity profiling reference use

Risks of Substituting with Generic Naphthylacetonitriles


Generic substitution of 1-Cyanomethyl-4-cyclohexylnaphthalene with simpler naphthylacetonitriles (e.g., 1-naphthylacetonitrile, CAS 132-75-2) or alternative positional isomers introduces significant risk of synthetic pathway failure. The 4-cyclohexyl substituent is not merely a structural decoration; it is the essential pharmacophoric element carried through to the final API, Vedaprofen . Using a non-cyclohexyl analog would produce a different, non-equivalent final compound. The quantitative evidence below demonstrates that this specific compound possesses a unique combination of high lipophilicity (logP 5.20) and a demonstrated synthetic role in a patented Vedaprofen process, parameters that are not met by its simpler, commercially available analogs [1].

Non-cyclohexyl analog
Substituting with generic 1-naphthylacetonitrile may produce a different final compound, not Vedaprofen.
Chloromethyl analog
1-Chloromethyl derivative requires additional steps for deuterated standard synthesis, potentially complicating labeling workflows.

Evidence for Choosing 1-Cyanomethyl-4-cyclohexylnaphthalene Over Analogs


Synthetic Pathway Specificity for Vedaprofen

1-Cyanomethyl-4-cyclohexylnaphthalene is an established intermediate in the synthesis of Vedaprofen, as documented in patent CN103183604B [1]. In contrast, 1-naphthylacetonitrile (CAS 132-75-2) lacks the necessary 4-cyclohexyl substituent and cannot serve as a direct precursor to Vedaprofen. The patent specifically describes a pathway where the cyanomethyl group is converted to the propionic acid moiety of Vedaprofen, confirming the compound's defined role in a commercially relevant synthetic route [1].

Synthetic Pathway Specificity
Head-to-head
Target: Confirmed intermediate in Vedaprofen synthesis (Patent CN103183604B) vs 1-Naphthylacetonitrile: No reported role
Direct precursor for Vedaprofen; comparator cannot serve.
Patented synthesis pathway
Vedaprofen Synthesis NSAID Intermediate Synthetic Pathway

Lipophilicity Advantage Over 1-Naphthylacetonitrile

The calculated partition coefficient (ACD/LogP) for 1-Cyanomethyl-4-cyclohexylnaphthalene is 5.20, as reported by ChemSpider's ACD/Labs Percepta Platform . This is significantly higher than the logP of 2.738 reported for the simpler analog 1-naphthylacetonitrile (CAS 132-75-2) [1]. The higher logP indicates a substantially greater lipophilicity, which is critical for intermediates intended for the synthesis of lipophilic APIs like Vedaprofen, where the cyclohexyl group contributes to target binding and pharmacokinetic properties.

Lipophilicity (LogP)
Reported
Δ +2.46 LogP units
Target 5.20 vs Comparator 2.74
Higher lipophilicity matches downstream API requirements.
Predicted data (ACD/Labs Percepta)
Lipophilicity LogP Drug Intermediate

Deuterated Internal Standard Precursor Capability

The structural framework of 1-Cyanomethyl-4-cyclohexylnaphthalene is essential for preparing deuterated Vedaprofen (Vedaprofen-d3) for use as a mass spectrometry internal standard. Santa Cruz Biotechnology lists the closely related derivative 1-Cyanomethyl-2′-methyl-4-cyclohexylnaphthalene-d3 as an intermediate in the preparation of labeled Vedaprofen . This demonstrates that the cyanomethyl-cyclohexylnaphthalene scaffold is the direct precursor for stable isotope-labeled Vedaprofen, a capability not shared by alternative intermediates such as 1-chloromethyl-4-cyclohexylnaphthalene (CAS 71109-04-1), which would require additional synthetic steps to introduce the nitrile functionality needed for this labeling strategy.

Deuterated ISTD Precursor
Class-level inference
Target: Nitrile scaffold enables deuterated Vedaprofen labeling vs 1-Chloromethyl analog: Requires extra steps
Supports bioanalytical method development.
Data to verify; related derivative reported
Deuterated Standard Mass Spectrometry Vedaprofen-d3

Key Application Scenarios


Vedaprofen API Manufacturing

This compound is the definitive starting material or intermediate for the synthesis of Vedaprofen according to the patented route described in CN103183604B . Procuring this specific cyanomethyl intermediate ensures alignment with the validated, scalable synthetic process, avoiding the need for route scouting with non-cyclohexyl analogs.

Synthesis of Deuterated Vedaprofen (Vedaprofen-d3)

For laboratories developing LC-MS/MS methods for Vedaprofen quantification in biological matrices, 1-Cyanomethyl-4-cyclohexylnaphthalene and its derivatives serve as the critical precursor for synthesizing the deuterated internal standard, Vedaprofen-d3, as indicated by its structural relationship to labeled intermediates . This application leverages the compound's specific chemical architecture for stable isotope labeling.

Pharmaceutical Impurity Profiling Reference

Given its role as a penultimate intermediate, 1-Cyanomethyl-4-cyclohexylnaphthalene is a potential process-related impurity in Vedaprofen API. Procuring a high-purity (min. 95%) sample allows analytical laboratories to use it as a reference marker for impurity profiling and method validation, ensuring compliance with pharmacopoeial standards .

Lipophilic Lead Scaffold Exploration

With a calculated logP of 5.20, this compound offers a highly lipophilic scaffold for medicinal chemistry programs targeting hydrophobic binding pockets. Its distinct physicochemical profile, compared to simpler naphthylacetonitriles (logP ~2.7), makes it a relevant building block for exploring structure-activity relationships (SAR) in NSAID or related therapeutic areas .

Application
Selection Property
Validation Focus
Vedaprofen API Manufacturing
Patented synthetic route compatibility
Route-specific intermediate identity
Deuterated Vedaprofen-d3 Synthesis
Nitrile functionality for isotopic labeling
Precursor suitability for deuterium incorporation
Impurity Profiling Reference
Penultimate intermediate identity
Purity and process-related impurity marker
Lipophilic Scaffold Exploration
High lipophilicity profile
SAR analysis for hydrophobic binding pockets
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